molecular formula C10H6BrNO2 B1268223 1-Bromo-3-nitronaphthalene CAS No. 7499-65-2

1-Bromo-3-nitronaphthalene

Cat. No.: B1268223
CAS No.: 7499-65-2
M. Wt: 252.06 g/mol
InChI Key: KXCNOTIUELQJIZ-UHFFFAOYSA-N
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Description

1-Bromo-3-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2 It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-nitronaphthalene can be synthesized through the bromination of 3-nitronaphthalene. The process typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of more efficient and scalable methods. One such method includes the use of 5,5-dimethyl-1,3-dibromohydantoin as a brominating agent in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures below 40°C, followed by purification steps such as recrystallization using methanol .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-nitronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-nitronaphthalene involves its reactivity as an electrophile due to the presence of the bromine atom. The nitro group, being an electron-withdrawing group, further enhances its electrophilic nature, making it susceptible to nucleophilic attacks. The compound can undergo various transformations, leading to the formation of different products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-nitronaphthalene is unique due to the presence of both a bromine atom and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

1-bromo-3-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCNOTIUELQJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324773
Record name 1-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-65-2
Record name NSC407684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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